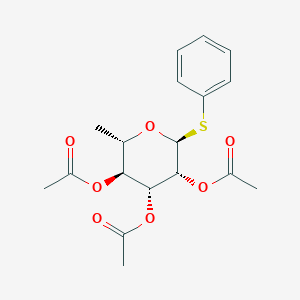

Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside

Description

Phenyl 2,3,4-tri-O-acetyl-α-L-thiorhamnopyranoside (CAS: 108740-74-5 ; alternative CAS: 181136-65-2 ) is a thioglycoside derivative of 6-deoxy-α-L-mannopyranose (rhamnose). Its molecular formula is C₁₈H₂₂O₇S, featuring a phenyl aglycone, a thio-glycosidic bond, and acetyl protecting groups at the 2-, 3-, and 4-hydroxyl positions of the rhamnose ring. This compound is widely utilized in carbohydrate chemistry as a glycosyl donor due to the stability of the thio-glycosidic bond and the labile nature of acetyl groups under basic conditions .

Properties

IUPAC Name |

[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10-,15-,16+,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJGKQRQWRZEKO-VVRBALCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside typically involves the acetylation of a thiorhamnopyranoside precursor. The process begins with the protection of hydroxyl groups using acetyl groups. The reaction is carried out in the presence of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, including temperature, pressure, and reagent concentrations. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thioether group to a thiol using reducing agents such as lithium aluminum hydride.

Substitution: The acetyl groups can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or ammonia.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Derivatives with different protective groups.

Scientific Research Applications

1. Antimicrobial Properties

Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside has been investigated for its antimicrobial properties. Research indicates that compounds with thiosugar moieties exhibit enhanced activity against various bacteria and fungi due to their ability to interfere with microbial cell wall synthesis and function .

2. Glycobiology Applications

In glycobiology, this compound serves as a valuable building block for synthesizing glycopeptides and glycoproteins. Its thioether group allows for unique interactions in biological systems, making it useful in studying glycan-protein interactions .

3. Drug Development

The structural features of this compound make it a candidate for drug development targeting specific glycan-related pathways. Its ability to modulate immune responses through glycan recognition can be pivotal in designing therapeutics for autoimmune diseases and cancer .

Case Studies

Mechanism of Action

The mechanism of action of Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl groups protect the hydroxyl groups, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial for the synthesis of complex carbohydrates and glycoconjugates .

Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural distinctions between the target compound and its analogs:

Key Observations :

- Sugar Core: The L-rhamnose (6-deoxy-L-mannose) in the target compound contrasts with D-mannose or L-fucose (6-deoxy-L-galactose) , affecting hydrogen bonding and solubility.

- Protecting Groups: Acetyl groups (labile under basic conditions) vs. benzyl groups (stable under acidic/basic conditions but removable via hydrogenolysis) .

- Aglycone : Phenyl vs. ethyl or 4-methoxyphenyl ; bulkier aglycones like phenyl may sterically hinder glycosylation reactions.

Physical and Chemical Properties

Critical Analysis of Conflicting Data

- CAS Number Discrepancy : The target compound is listed under two CAS numbers (108740-74-5 and 181136-65-2 ). Cross-referencing with authoritative databases like SciFinder is recommended to resolve this inconsistency.

- Reactivity of Thio-glycosides : While emphasizes the role of benzyl groups in stabilizing intermediates, highlights the superior reactivity of ethyl thio-glycosides due to reduced steric effects.

Biological Activity

Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside (CAS RN: 108740-74-5) is a glycosylated compound that has garnered attention in the field of glycobiology due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

It features a thiorhamnopyranoside backbone with three acetyl groups and a phenyl substituent. The presence of the sulfur atom in the thiorhamnopyranoside structure is significant for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study examining various glycosides, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within the range of 50-200 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

This antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Cytotoxicity and Anti-Cancer Potential

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it demonstrated selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. In contrast, normal human fibroblast cells exhibited significantly higher resistance to the compound.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 35 |

| Normal Fibroblasts | >100 |

The mechanism of action appears to involve apoptosis induction through mitochondrial pathway activation, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It was shown to inhibit glycosyltransferase activity in vitro, which is crucial for glycan biosynthesis. This inhibition could have implications for modulating glycan-related diseases and conditions.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy reported that this compound significantly reduced biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections.

- Cytotoxicity Assessment : In a comparative study involving multiple glycosides published in Cancer Letters, this compound was found to be one of the most effective compounds against MCF-7 cells among tested derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing phenyl 2,3,4-tri-O-acetyl-α-L-thiorhamnopyranoside, and how do protecting groups influence its reactivity?

- Methodological Answer : The synthesis typically involves sequential protection of hydroxyl groups on the rhamnose core. Acetyl groups are introduced via acetylation using acetic anhydride in pyridine, while the thiophenyl group is installed via a thioglycosylation reaction. Protecting groups like acetyl or benzyl (e.g., in related compounds from and ) stabilize the anomeric center and prevent unwanted side reactions during glycosylation. For example, demonstrates how benzoyl chloride selectively protects the 3-OH position in a thiomannopyranoside analog, highlighting the importance of stepwise protection to achieve regioselectivity .

Q. How does the acetyl group configuration affect the anomeric equilibrium and glycosylation efficiency of this thioglycoside?

- Methodological Answer : The 2,3,4-tri-O-acetyl pattern stabilizes the α-L-thiorhamnopyranoside conformation by reducing steric hindrance and electronic repulsion. Acetyl groups at these positions favor the axial orientation of the thiophenyl group, as observed in X-ray crystallographic studies of analogous thiomannosides (). This configuration enhances glycosylation efficiency by preorganizing the molecule for nucleophilic attack at the anomeric center .

Advanced Research Questions

Q. What challenges arise in resolving conformational ambiguities of phenyl 2,3,4-tri-O-acetyl-α-L-thiorhamnopyranoside using NMR and X-ray crystallography?

- Methodological Answer : The acetyl groups introduce dynamic puckering in the pyranose ring, complicating NMR analysis. Nuclear Overhauser Effect (NOE) spectroscopy and - coupling constants are critical for distinguishing chair conformations. For crystallography, emphasizes the use of puckering coordinates (amplitude and phase angles) to quantify non-planar ring distortions. However, enantiomorph-polarity estimation (e.g., using Flack’s parameter in ) may be required to resolve chiral ambiguities in crystal structures .

Q. How do competing glycosylation mechanisms (e.g., neighboring-group participation vs. SN2) influence the stereochemical outcome when using this thioglycoside as a donor?

- Methodological Answer : The acetyl groups at C-2, C-3, and C-4 can participate in neighboring-group interactions, directing the formation of 1,2-trans glycosidic linkages. However, steric hindrance from the acetyl groups may favor an SN2 mechanism, especially in bulky solvents. discusses how acetylated glucopyranosides undergo solvent-dependent glycosylation, suggesting similar behavior for thioglycosides. Kinetic studies with varying solvents (e.g., dichloromethane vs. acetonitrile) and promoters (e.g., NIS/TfOH) are recommended to elucidate dominant pathways .

Q. What contradictions exist in the literature regarding the reactivity of acetylated thioglycosides, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies arise in reported glycosylation yields, particularly for sterically hindered acceptors. For instance, shows that benzoylation at C-3 in a thiomannoside significantly reduces reactivity compared to acetylated analogs. To resolve contradictions, systematic studies comparing acetyl, benzoyl, and pivaloyl protecting groups under identical conditions are advised. Competitive glycosylation assays with NMR monitoring (e.g., probes) can quantify donor activation kinetics .

Data Analysis and Experimental Design

Q. How can researchers optimize the synthesis of phenyl 2,3,4-tri-O-acetyl-α-L-thiorhamnopyranoside for high enantiomeric purity?

- Methodological Answer : Enantiomeric purity depends on the chiral starting material (L-rhamnose) and reaction conditions. confirms the use of L-rhamnose derivatives to ensure α-configuration. Chiral HPLC with a cellulose-based column or polarimetry can assess purity. For critical steps (e.g., thioglycoside formation), low-temperature reactions (-20°C) minimize racemization. Crystallization from methanol/water (as in ) further purifies the product .

Q. What analytical techniques are most effective for characterizing the stability of this thioglycoside under acidic or basic conditions?

- Methodological Answer : Stability studies should combine HPLC-MS (to detect degradation products) and -NMR (to monitor acetyl group hydrolysis). For example, used X-ray diffraction to confirm acetyl group retention in a thiomannoside crystal structure. Accelerated stability testing (e.g., 40°C/75% RH) with pH-varied buffers (pH 2–10) can identify decomposition pathways. Mass spectrometry fragmentation patterns help differentiate hydrolyzed intermediates .

Advanced Structural and Mechanistic Insights

Q. How does the 4,6-O-benzylidene acetal influence the conformational flexibility of phenyl 2,3,4-tri-O-acetyl-α-L-thiorhamnopyranoside in glycosylation reactions?

- Methodological Answer : The 4,6-O-benzylidene acetal (as in ) rigidifies the pyranose ring, favoring a chair conformation. This rigidity enhances stereoselectivity by preorganizing the donor for axial glycosylation. Computational modeling (DFT or MD simulations) can predict how acetal substitution impacts transition-state geometry. Experimental validation via NOESY correlations in solution-state NMR is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.